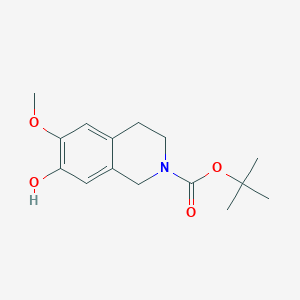

tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-6-5-10-8-13(19-4)12(17)7-11(10)9-16/h7-8,17H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGLYAKMESSSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697044 | |

| Record name | tert-Butyl 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167159-80-0 | |

| Record name | tert-Butyl 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory Synthetic Route

The primary laboratory method to synthesize tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves the carbamate protection of the amine group on the 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline scaffold:

- Starting Material: 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline

- Reagents: tert-butyl chloroformate (Boc anhydride equivalent), triethylamine (base)

- Solvent: Dichloromethane (DCM)

- Conditions: Stirring at room temperature for several hours

- Purification: Column chromatography to isolate the pure product

This reaction installs the tert-butyl carbamate protecting group at the 2-position nitrogen of the isoquinoline ring, yielding the target compound with high specificity. The base scavenges the hydrochloric acid generated during the reaction, facilitating smooth conversion.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | tert-butyl chloroformate, triethylamine, DCM, RT | Carbamate protection of amine group |

| 2 | Column chromatography | Purification of the product |

This method is well-established for carbamate formation on nitrogen-containing heterocycles and is adaptable to scale-up with optimization of reaction parameters such as temperature, solvent volume, and reagent stoichiometry.

Alternative Synthetic Strategies and Related Reactions

Research in related tetrahydroisoquinoline derivatives suggests additional synthetic transformations that can be adapted or combined for the preparation of this compound:

Suzuki-Miyaura Cross-Coupling: Used for introducing substituents at the 6-position on isoquinoline derivatives, employing palladium catalysts and boronate esters. This method may be used to install or modify the methoxy group before carbamate protection.

Hydroxyl Group Functionalization: Electrophilic substitution or triflation of the 7-hydroxy group followed by palladium-catalyzed carboxylation has been reported in related isoquinoline compounds, enabling functional group interconversion or further derivatization.

Curtius Rearrangement: In related isoquinoline carboxylic acids, Curtius rearrangement has been used to install Boc-protected amines, which can be a complementary route to prepare carbamate derivatives.

| Reaction Type | Reagents/Conditions | Outcome/Use in Synthesis |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ catalyst, boronate esters, base | Introduction/modification of aromatic substituents |

| Electrophilic Substitution | Triflation agents, Pd-catalyzed carboxylation | Functionalization of hydroxyl groups |

| Curtius Rearrangement | Acyl azides, heat or reagents for rearrangement | Conversion of carboxylic acids to Boc-protected amines |

These methods provide flexibility in the synthetic design, allowing for tailored modifications and optimization of the target molecule’s properties.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The carbamate protection step is critical for maintaining the amine functionality during subsequent synthetic steps and for improving compound stability.

- Reaction conditions such as temperature, solvent choice, and base equivalency significantly affect yield and purity.

- Use of palladium-catalyzed cross-coupling reactions allows selective functionalization of aromatic positions without disturbing sensitive groups.

- Computational studies and Design of Experiments (DoE) approaches are recommended for optimizing regioselectivity and reaction efficiency, especially for functionalization at the 7-hydroxy position.

- Spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) confirm the structure and purity of the synthesized compound, with characteristic signals for tert-butyl groups and aromatic protons aiding identification.

This comprehensive overview of preparation methods for this compound integrates laboratory synthesis, industrial scale considerations, and advanced synthetic strategies, providing a robust foundation for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group in the isoquinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed

Oxidation: Formation of tert-butyl 7-oxo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of isoquinoline derivatives, characterized by a fused bicyclic structure that includes nitrogen. Its molecular formula is with a molar mass of 279.33 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and potential biological activity .

Medicinal Chemistry

Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is primarily explored as a building block in the synthesis of bioactive molecules. Its derivatives have shown promise in drug development, particularly as potential candidates for treating various diseases:

- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against human cancer cell lines such as HCT-116 and MCF-7, showing varying degrees of antiproliferative activity .

- Neuroprotective Effects : Isoquinoline derivatives are also noted for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for constructing complex organic molecules and natural products. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it invaluable for synthetic chemists aiming to develop new compounds with specific functionalities .

Material Science

The compound is being investigated for its potential applications in material science:

- Organic Semiconductors : Due to its unique electronic properties, this compound can be utilized in developing organic semiconductors.

- Light Emitting Diodes (LEDs) : The compound's stability and reactivity may contribute to the advancement of LED technologies by forming part of the active layer in organic light-emitting devices.

Case Studies and Research Findings

Several studies have documented the application of this compound:

-

Anticancer Activity Study :

- A series of derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the isoquinoline structure significantly enhanced their anticancer activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

- Synthesis of Bioactive Molecules :

-

Material Development :

- Research on using this compound in developing organic electronics has shown promising results, particularly in improving the efficiency and stability of organic semiconductors used in electronic devices.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is not well-studied. isoquinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The hydroxyl and methoxy groups in the compound may play a role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, and electronic properties. Key examples include:

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Bromo and tert-butyl groups () contribute to higher logP values, favoring membrane permeability in drug candidates .

Stability :

- The tert-butyl carbamate group in all analogs provides steric protection, enhancing stability under acidic or basic conditions .

Biological Activity

Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS Number: 167159-80-0) is a compound belonging to the isoquinoline class, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.34 g/mol |

| CAS Number | 167159-80-0 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Isoquinoline derivatives are known to exhibit a range of pharmacological effects due to their ability to interact with enzymes and receptors. The presence of hydroxyl and methoxy groups in this compound enhances its binding affinity and specificity towards these targets, potentially influencing pathways involved in cell signaling and metabolic processes.

Biological Activities

1. Anticancer Activity

Research indicates that isoquinoline derivatives can act as inhibitors of tubulin polymerization, a critical process in cancer cell division. A related study on similar compounds showed that modifications to the isoquinoline structure could enhance potency against cancer cells, suggesting that this compound may also possess anticancer properties through similar mechanisms .

2. Neuroprotective Effects

Isoquinoline derivatives have been explored for neuroprotective activities. The compound's ability to modulate neurotransmitter systems may contribute to its potential use in treating neurodegenerative diseases. Further studies are needed to elucidate specific neuroprotective pathways activated by this compound.

3. Antimicrobial Properties

Preliminary investigations suggest that certain isoquinoline derivatives exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural relatives have shown promise in this area .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives helps in designing more potent compounds. The unique combination of hydroxyl and methoxy groups in this compound enhances its biological activity compared to other derivatives lacking these functional groups. For instance:

| Compound | Activity Level |

|---|---|

| Tert-butyl 7-hydroxy-6-methoxy... | Moderate/High |

| Tert-butyl 6-hydroxy... | Low |

| Tert-butyl 7-bromo... | Moderate |

This table illustrates how variations in substituents affect biological potency.

Case Studies

Case Study 1: Antitumor Activity

A study focused on a series of isoquinoline derivatives demonstrated that compounds similar to tert-butyl 7-hydroxy-6-methoxy... exhibited significant cytotoxic effects on various cancer cell lines. The introduction of hydroxyl and methoxy groups was found to enhance their efficacy against tumor growth .

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of isoquinolines indicated that modifications leading to increased hydrophilicity improved blood-brain barrier penetration and neuroprotection in animal models . This suggests potential therapeutic applications for tert-butyl 7-hydroxy... in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, tert-butyl 6-bromo derivatives can react with boronate esters (e.g., pinacol boronic esters) under palladium catalysis to introduce substituents at the 6-position . Yield optimization (e.g., ~42% in analogous syntheses) requires careful control of reaction time, temperature, and catalyst loading. Protecting groups like tert-butoxycarbonyl (Boc) are critical to preserve amine functionality during synthesis .

- Key Parameters :

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | ~42% |

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and stereochemistry. For example, tert-butyl groups typically show singlets at ~1.4 ppm in ¹H NMR, while aromatic protons appear in the 6–7 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight and purity, with deviations <2 ppm indicating successful synthesis .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and spatial arrangements, especially for resolving tautomeric or conformational ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of dust .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts .

- Emergency Procedures : For spills, adsorb with inert materials (e.g., sand) and dispose of as hazardous waste. Eye exposure requires immediate flushing with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups at the 7-hydroxy position?

- Methodological Answer : Computational tools like density functional theory (DFT) predict regioselectivity in electrophilic substitution reactions. For example, meta-directing effects of methoxy groups can guide functionalization at the 7-position. Experimental screening via Design of Experiments (DoE) evaluates temperature, solvent polarity, and catalyst efficiency .

- Case Study : In analogous systems, trifluoromethylsulfonyloxy groups were introduced via boronate intermediates, achieving ~70% yield under anhydrous THF at −78°C .

Q. What computational models predict the compound’s reactivity in heterocyclic functionalization?

- Methodological Answer : Quantum mechanical (QM) methods, such as Møller-Plesset perturbation theory, model transition states for ring-opening or cycloaddition reactions. For instance, the Boc group’s electron-withdrawing effect lowers activation energy for nucleophilic attacks at the isoquinoline core .

- Software Tools : Gaussian or ORCA for QM calculations; SHELX for crystallographic validation .

Q. How do substituents (e.g., methoxy vs. halogen) influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Methoxy Groups : Enhance lipophilicity and membrane permeability, as seen in 6,7-dimethoxy derivatives with improved CNS bioavailability .

- Halogen Substitutions : Chloro or fluoro groups at the 6-position increase electrophilicity, enhancing interactions with target proteins (e.g., kinase inhibitors) .

- SAR Table :

| Substituent | Position | Biological Effect | Reference |

|---|---|---|---|

| Methoxy | 6,7 | Increased CNS uptake | |

| Chloro | 6 | Enhanced kinase inhibition |

Key Considerations for Experimental Design

- Contradiction Analysis : Conflicting data on yields (e.g., 42% vs. 70% in similar reactions) may arise from solvent purity or catalyst deactivation. Replicate experiments under inert atmospheres (N₂/Ar) to validate reproducibility .

- Data Gaps : Limited ecotoxicological data (e.g., biodegradability) necessitate precautionary disposal methods per local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.